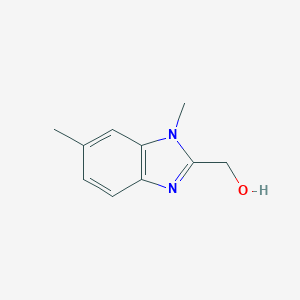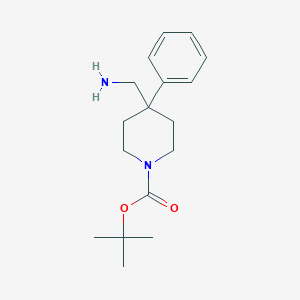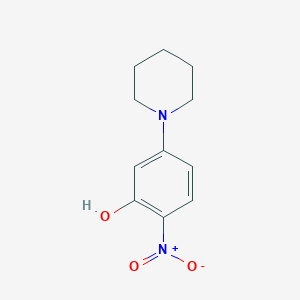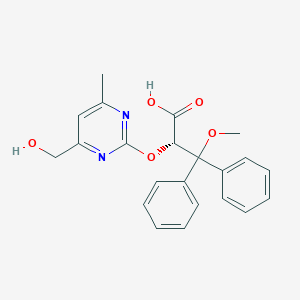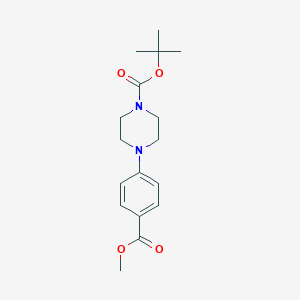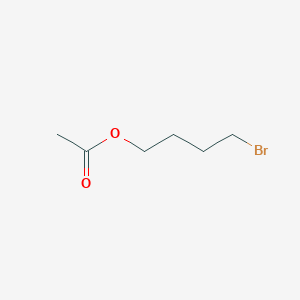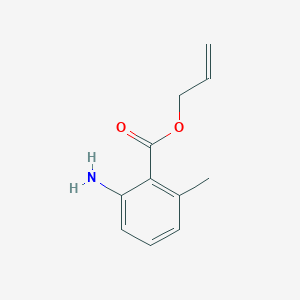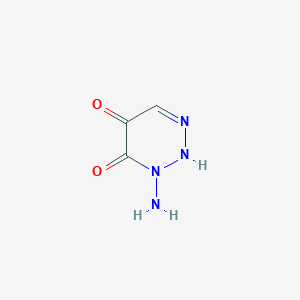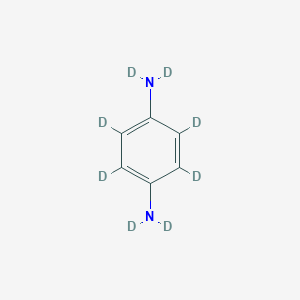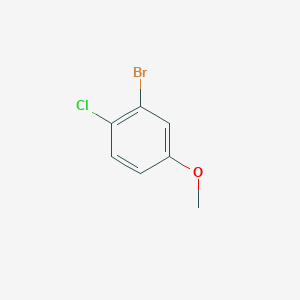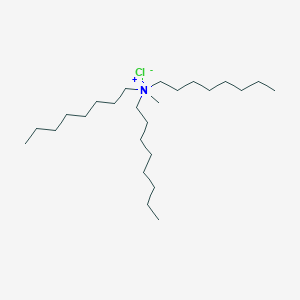
2-(2-Pyridylthio)-2-thiazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Pyridylthio)-2-thiazoline (PTZ) is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. PTZ is a thioamide derivative of pyridine and thiazoline, which makes it an interesting compound for various biological and chemical studies.
作用机制
The mechanism of action of 2-(2-Pyridylthio)-2-thiazoline is not fully understood. However, it is believed that 2-(2-Pyridylthio)-2-thiazoline can form complexes with metal ions, which can affect the activity of enzymes and other biological molecules. 2-(2-Pyridylthio)-2-thiazoline can also interact with thiols, which can lead to the formation of disulfide bonds.
Biochemical and Physiological Effects:
2-(2-Pyridylthio)-2-thiazoline has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties, which can protect cells from oxidative stress. 2-(2-Pyridylthio)-2-thiazoline has also been shown to have anti-inflammatory properties, which can reduce inflammation in various tissues. Additionally, 2-(2-Pyridylthio)-2-thiazoline has been reported to have anti-cancer properties, which can inhibit the growth of cancer cells.
实验室实验的优点和局限性
2-(2-Pyridylthio)-2-thiazoline has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used for various applications. 2-(2-Pyridylthio)-2-thiazoline is also a relatively inexpensive compound, which makes it accessible for researchers. However, 2-(2-Pyridylthio)-2-thiazoline has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can affect the results of experiments. 2-(2-Pyridylthio)-2-thiazoline can also form complexes with other molecules, which can interfere with the interpretation of results.
未来方向
There are several future directions for the research of 2-(2-Pyridylthio)-2-thiazoline. One potential application is the development of metal-based drugs using 2-(2-Pyridylthio)-2-thiazoline as a ligand. 2-(2-Pyridylthio)-2-thiazoline can also be used as a reducing agent for the synthesis of nanoparticles with potential applications in drug delivery and imaging. Additionally, 2-(2-Pyridylthio)-2-thiazoline can be used as a fluorescence probe for the detection of metal ions and thiols in biological samples. Further research is needed to fully understand the mechanism of action of 2-(2-Pyridylthio)-2-thiazoline and its potential applications in various fields.
Conclusion:
In conclusion, 2-(2-Pyridylthio)-2-thiazoline is a unique compound that has been widely used in scientific research due to its potential applications. 2-(2-Pyridylthio)-2-thiazoline can be synthesized by the reaction of 2-mercaptopyridine with thioglycolic acid in the presence of a base. 2-(2-Pyridylthio)-2-thiazoline has been used as a ligand for metal ions, a fluorescence probe, and a reducing agent for the synthesis of nanoparticles. 2-(2-Pyridylthio)-2-thiazoline has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. 2-(2-Pyridylthio)-2-thiazoline has several advantages for lab experiments, but also has limitations. Further research is needed to fully understand the potential applications of 2-(2-Pyridylthio)-2-thiazoline in various fields.
合成方法
2-(2-Pyridylthio)-2-thiazoline can be synthesized by the reaction of 2-mercaptopyridine with thioglycolic acid in the presence of a base. The reaction yields 2-(2-Pyridylthio)-2-thiazoline as a yellow crystalline solid. The purity of the compound can be verified by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
2-(2-Pyridylthio)-2-thiazoline has been used in various scientific research studies due to its unique properties. It has been used as a ligand for metal ions, which can be utilized for the development of metal-based drugs. 2-(2-Pyridylthio)-2-thiazoline has also been used as a fluorescence probe for the detection of metal ions and thiols in biological samples. Additionally, 2-(2-Pyridylthio)-2-thiazoline has been used as a reducing agent for the synthesis of nanoparticles.
属性
CAS 编号 |
153334-48-6 |
|---|---|
产品名称 |
2-(2-Pyridylthio)-2-thiazoline |
分子式 |
C8H8N2S2 |
分子量 |
196.3 g/mol |
IUPAC 名称 |
2-pyridin-2-ylsulfanyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C8H8N2S2/c1-2-4-9-7(3-1)12-8-10-5-6-11-8/h1-4H,5-6H2 |
InChI 键 |
YGBVZLOQUKFLDV-UHFFFAOYSA-N |
SMILES |
C1CSC(=N1)SC2=CC=CC=N2 |
规范 SMILES |
C1CSC(=N1)SC2=CC=CC=N2 |
同义词 |
Pyridine,2-[(4,5-dihydro-2-thiazolyl)thio]-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




